

In-depth Technical Guide to the Basic Properties of ortho-Methoxyphenethylamine

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Compound of Interest

Compound Name: **2-Methoxyphenethylamine**

Cat. No.: **B1581544**

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Abstract

ortho-Methoxyphenethylamine, systematically known as **2-Methoxyphenethylamine** (2-MPEA), is a phenethylamine derivative with significant potential in neuroscience research. Its primary mechanism of action is through potent agonism of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 2-MPEA. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside visualizations of its principal signaling pathway. This document is intended to serve as a foundational resource for researchers exploring the therapeutic and physiological roles of 2-MPEA and other TAAR1 agonists.

Chemical and Physical Properties

2-Methoxyphenethylamine is a colorless to pale yellow liquid under standard conditions. Its core structure consists of a phenethylamine backbone with a methoxy group substituted at the ortho position of the phenyl ring.

Property	Value	Source
Chemical Name	2-Methoxyphenethylamine	[1]
Synonyms	ortho-Methoxyphenethylamine, o-Methoxyphenethylamine, 2- MPEA	[1]
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[2]
CAS Number	2045-79-6	[2]
Appearance	Clear colorless to pale yellow liquid	[3]
Boiling Point	236-237 °C	[3]
Density	1.033 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.541	[2]
SMILES	COc1ccccc1CCN	[2]
InChI	1S/C9H13NO/c1-11-9-5-3-2-4- 8(9)6-7-10/h2-5H,6- 7,10H2,1H3	[2]
InChI Key	WSWPCNMLEVZGSM- UHFFFAOYSA-N	[2]

Pharmacological Properties

The primary pharmacological activity of 2-MPEA is mediated through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1).

Receptor Binding Profile

2-MPEA is a potent and full agonist at the human Trace Amine-Associated Receptor 1 (TAAR1).[\[1\]](#) In contrast, it exhibits very low affinity for serotonin 5-HT_{2a} and 5-HT_{2c} receptors.[\[1\]](#)

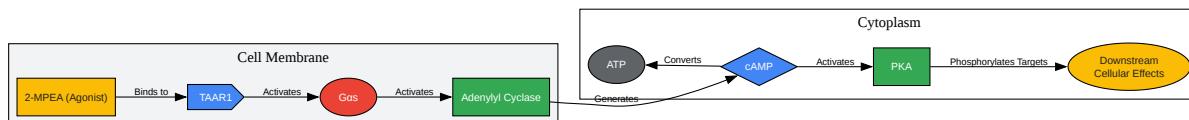
Receptor	Affinity/Activity	Value	Source
Human TAAR1	EC ₅₀	144 nM	[1]
Human TAAR1	E _{max}	95%	[1]
Rat Serotonin Receptors (stomach fundus strip)	A ₂	3,020 nM	[1]
Serotonin 5-HT _{2a} Receptor	K _i	>10,000 nM	[1]
Serotonin 5-HT _{2c} Receptor	K _i	>10,000 nM	[1]

Mechanism of Action and Signaling Pathways

As a TAAR1 agonist, 2-MPEA initiates a cascade of intracellular signaling events. TAAR1 is primarily coupled to the G_{αs} protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).^[4] This primary signaling event can subsequently activate Protein Kinase A (PKA) and Protein Kinase C (PKC).

Furthermore, TAAR1 activation has been shown to modulate the activity of the dopaminergic system, in part through interactions with the dopamine D₂ receptor.^[1] TAAR1 can form heterodimers with D₂ receptors, leading to a complex interplay that can influence downstream signaling pathways such as the Akt/GSK3 β pathway.^[5]

Below is a diagram illustrating the canonical TAAR1 signaling pathway initiated by an agonist like 2-MPEA.



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Caption: Canonical TAAR1 Gas-cAMP signaling pathway.

In-vivo Effects of TAAR1 Agonists

While specific in-vivo studies on **2-Methoxyphenethylamine** are limited, research on other TAAR1 agonists in rodent models provides insights into its potential physiological and behavioral effects. TAAR1 agonists have been shown to:

- Reduce locomotor activity: They can suppress hyperlocomotion induced by psychostimulants like cocaine and methamphetamine.[1][5]
- Exhibit antidepressant-like effects in behavioral models such as the forced swim test.
- Display antipsychotic-like properties by attenuating behaviors induced by NMDA receptor antagonists.[5][6]
- Possess anti-addictive potential by reducing drug self-administration and reinstatement of drug-seeking behavior.[5][7]
- Induce aversive effects, locomotor suppression, and hypothermia at higher doses in mice.[8]

These effects are largely attributed to the modulatory role of TAAR1 on dopamine and serotonin neurotransmission.

Experimental Protocols

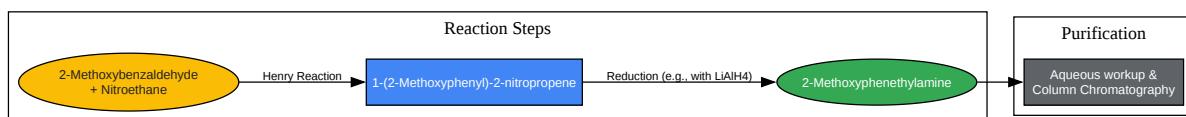
The following sections provide detailed methodologies for the synthesis of **2-Methoxyphenethylamine** and for conducting key pharmacological assays to characterize its

activity at TAAR1.

Synthesis of 2-Methoxyphenethylamine via Reductive Amination

This protocol describes the synthesis of **2-Methoxyphenethylamine** from 2-methoxybenzaldehyde and nitroethane, followed by reduction.

Workflow Diagram:



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Caption: Synthesis workflow for **2-Methoxyphenethylamine**.

Step 1: Synthesis of 1-(2-Methoxyphenyl)-2-nitropropene (Henry Reaction)

- To a stirred solution of 2-methoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitroethane (1.2 equivalents) and ammonium acetate (0.8 equivalents).
- Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- The product will precipitate as a yellow solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

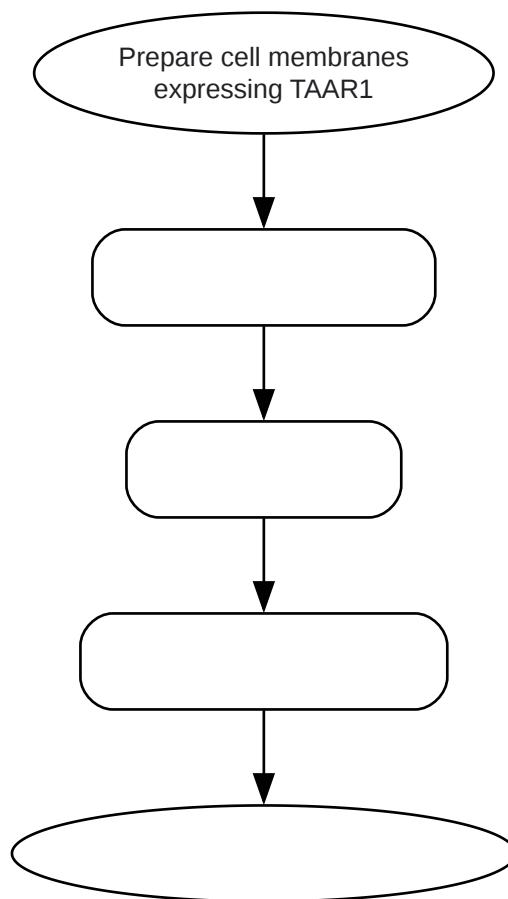
Step 2: Reduction of 1-(2-Methoxyphenyl)-2-nitropropene to **2-Methoxyphenethylamine**

- Caution: This step involves the use of a highly reactive reducing agent and must be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
- Prepare a suspension of lithium aluminum hydride (LiAlH_4) (3-4 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in a three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer.
- Cool the LiAlH_4 suspension to 0 °C in an ice bath.
- Dissolve the 1-(2-methoxyphenyl)-2-nitropropene from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH_4 suspension, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.
- Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **2-Methoxyphenethylamine** by vacuum distillation or column chromatography on silica gel.

TAAR1 Radioligand Binding Assay Protocol

This protocol is for determining the binding affinity (K_i) of 2-MPEA for TAAR1 using a competitive radioligand binding assay.

Experimental Workflow:



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Caption: Workflow for a competitive radioligand binding assay.

Materials:

- Cell membranes from a cell line stably expressing human TAAR1 (e.g., HEK293 cells).
- A suitable radioligand for TAAR1 (e.g., [³H]-RO5256390).
- **2-Methoxyphenethylamine** (test compound).
- Non-labeled TAAR1 agonist for determining non-specific binding (e.g., unlabeled RO5256390).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Glass fiber filters.

- Scintillation cocktail and a scintillation counter.

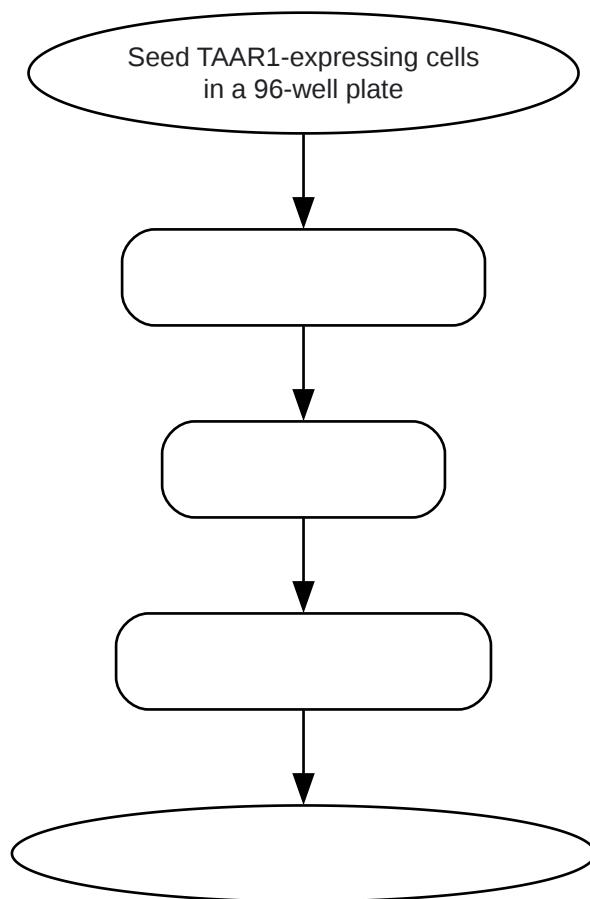
Procedure:

- Prepare serial dilutions of 2-MPEA in the binding buffer.
- In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its K_a , and varying concentrations of 2-MPEA.
- For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled agonist.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
- Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters several times with ice-cold binding buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of 2-MPEA and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$, where $[L]$ is the concentration of the radioligand and K_a is its dissociation constant.

TAAR1 cAMP Functional Assay Protocol

This protocol measures the ability of 2-MPEA to stimulate cAMP production in cells expressing TAAR1, allowing for the determination of its potency (EC_{50}) and efficacy (E_{max}).

Experimental Workflow:



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Caption: Workflow for a cAMP functional assay.

Materials:

- A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).
- Cell culture medium.
- Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
- **2-Methoxyphenethylamine** (test compound).
- A reference full agonist for TAAR1 (e.g., β -phenylethylamine).
- A commercial cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

- Seed the TAAR1-expressing cells into a 96-well plate and grow to confluence.
- On the day of the assay, replace the culture medium with stimulation buffer and incubate for a short period.
- Prepare serial dilutions of 2-MPEA and the reference full agonist in the stimulation buffer.
- Add the different concentrations of the compounds to the wells and incubate at 37 °C for a specified time (e.g., 30-60 minutes).
- Lyse the cells according to the cAMP detection kit manufacturer's instructions.
- Measure the intracellular cAMP levels using the detection kit.
- Plot the cAMP concentration against the log concentration of 2-MPEA.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the E_{max} (efficacy) relative to the reference full agonist.

Conclusion

ortho-Methoxyphenethylamine is a valuable research tool for investigating the physiological roles of the Trace Amine-Associated Receptor 1. Its well-defined chemical properties and potent, selective agonism at TAAR1 make it a suitable probe for exploring the downstream signaling and potential therapeutic applications of modulating this receptor system. The experimental protocols provided in this guide offer a foundation for the synthesis and pharmacological characterization of 2-MPEA, facilitating further research into its effects on monoaminergic neurotransmission and its potential in the development of novel treatments for neuropsychiatric disorders.

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